N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2OS/c30-26(21-12-10-20(11-13-21)18-19-6-2-1-3-7-19)28-23-16-14-22(15-17-23)27-29-24-8-4-5-9-25(24)31-27/h1-17H,18H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKNSJVHJWKTRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide typically involves the condensation of 2-aminobenzenethiol with benzoyl chloride derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly solvents are employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzothiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Used in the development of dyes, fluorescence materials, and electroluminescent devices
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or proteins involved in disease pathways, leading to therapeutic effects. For example, benzothiazole derivatives have been shown to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their modifications, and reported biological activities:
Key Observations:
However, reduced solubility could limit bioavailability. Biphenyl substituents (e.g., compound II in ) introduce bulkier aromatic systems, which may favor interactions with hydrophobic enzyme pockets but reduce metabolic stability.
Biological Activity Trends: Anticancer Potential: Acetamide analogs () inhibit monoacylglycerol lipase, a target in cancer metabolism. The benzyl group in the target compound might similarly modulate lipase or kinase activity. Antimicrobial Activity: Triazole- and thiazolidinone-containing benzothiazoles () show potency against Gram-positive bacteria (e.g., S. aureus) and fungi, suggesting the target compound’s benzothiazole core could confer similar activity.
Diuretic vs. Antimicrobial Applications :
- The biphenyl derivative () highlights how substituent changes can shift pharmacological focus—from diuretic to antimicrobial—depending on the target pathway.
Research Findings and Mechanistic Insights
- Antibacterial Mechanisms: Benzothiazole derivatives with triazole moieties () disrupt bacterial cell wall synthesis or DNA gyrase, similar to fluoroquinolones. The target compound’s benzamide group may enhance binding to bacterial enzymes.
- Anticancer Pathways: In acetamide analogs (), benzothiazoles inhibit lipid-metabolizing enzymes like monoacylglycerol lipase, which is overexpressed in tumors. The benzyl group in the target compound could stabilize enzyme-inhibitor complexes via hydrophobic interactions.
- Structural Flexibility : The benzothiazole nucleus tolerates diverse substitutions (e.g., methoxy, pyrazine, biphenyl), enabling fine-tuning of electronic properties and solubility .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide is a synthetic organic compound notable for its complex structure, which includes a benzothiazole moiety and a benzamide functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The chemical formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The structural characteristics contribute to its lipophilicity and biological activity, making it a candidate for various pharmacological applications.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- Cell Line Testing : In vitro studies have shown that this compound exhibits cytotoxicity against human lung cancer cell lines such as A549 and HCC827. The IC50 values observed were approximately 6.75 μM and 5.13 μM respectively in 2D culture assays, indicating effective inhibition of cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. It was tested against both Gram-positive and Gram-negative bacteria:
- Testing Methodology : The antimicrobial efficacy was assessed using broth microdilution methods according to CLSI guidelines. The compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and receptors that play critical roles in cell proliferation and survival pathways.
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-(1H-benzimidazol-2-yl)phenyl)-4-benzylbenzamide | Contains a benzimidazole instead of benzothiazole | Anticancer activity |
| 4-(1H-Benzimidazol-2-yl)-N-benzylaniline | Similar amine structure | Antioxidant properties |
| 2-Amino-N-(4-benzoylphenyl)-benzothiazole | Different substituent on the benzothiazole ring | Enzyme inhibition |
This table illustrates that while there are similarities in structural features among these compounds, their biological activities can vary significantly.
Case Studies and Research Findings
Recent research has focused on optimizing the chemical structure of this compound to enhance its potency and selectivity against cancer cells while minimizing toxicity to normal cells. A study indicated that modifications to the benzothiazole moiety could lead to improved anticancer activity without increasing adverse effects on normal fibroblast cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with 2-hydrazinobenzothiazole and chlorobenzenesulfonyl chlorides. Key steps include nucleophilic substitution and amide bond formation under reflux in ethanol or dichloromethane. Optimization involves adjusting temperature (e.g., 60–80°C), solvent polarity, and catalyst selection. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity . Monitoring with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures reaction completion.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Essential techniques include:
- 1H/13C NMR : Look for benzothiazole proton signals at δ 7.8–8.2 ppm and amide NH peaks near δ 10.2 ppm.
- FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and benzothiazole C=N at ~1600 cm⁻¹.
- HRMS : Validate molecular ion [M+H]+ at m/z 433.12 (calculated). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Prioritize:
- Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC) and C. albicans (IC50).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase or kinase targets (e.g., 50 nM–10 µM concentration range) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different cell lines or microbial strains?
- Methodological Answer : Contradictions may arise due to differential target expression or compound permeability. Solutions include:
- Mechanistic Profiling : siRNA knockdown of suspected targets (e.g., carbonic anhydrase IX) to confirm on-target effects.
- Metabolic Stability Tests : Liver microsome assays (e.g., human vs. murine) to assess species-specific metabolism.
- Membrane Permeability : Caco-2 monolayer assays to evaluate passive diffusion vs. active transport .
Q. What crystallographic strategies are effective for resolving the compound’s 3D structure, especially with low-quality crystals?
- Methodological Answer : Use SHELXL for refinement with high-resolution (<1.2 Å) X-ray data. For twinned or low-quality crystals:
- Apply ORTEP-3 for graphical modeling of disorder.
- Utilize SHELXD for phase problem resolution via charge-flipping algorithms.
- Refine hydrogen atom positions using riding models and isotropic displacement parameters .
Q. How can computational modeling predict binding modes and guide structural modifications for enhanced potency?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide (Schrödinger Suite) to simulate interactions with targets like EGFR or tubulin. Prioritize poses with ΔG < -8 kcal/mol.
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å).
- QSAR Models : Train on benzothiazole derivatives’ IC50 data to predict substituent effects (e.g., electron-withdrawing groups at C4 improve activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
